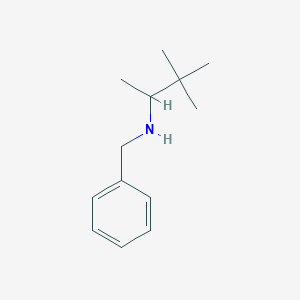

Benzyl(3,3-dimethylbutan-2-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl(3,3-dimethylbutan-2-yl)amine is a chemical compound with the formula C13H21N . It is used for research purposes .

Synthesis Analysis

The synthesis of Benzyl(3,3-dimethylbutan-2-yl)amine or similar compounds typically involves reactions such as amination, arylation, and transamination . These reactions often involve the use of aromatic aldehydes and amine sources .Molecular Structure Analysis

The molecule contains a total of 35 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine .Chemical Reactions Analysis

Amines, including Benzyl(3,3-dimethylbutan-2-yl)amine, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions . The Kb value for a similar compound, methylamine, is 4.6 × 10−4 .Physical And Chemical Properties Analysis

The molecular weight of Benzyl(3,3-dimethylbutan-2-yl)amine is 191.31 . The boiling point and other physical properties are not specified in the available resources .Applications De Recherche Scientifique

Multi-Stimuli Responsive Materials

Benzylamine derivatives have been explored for their application in creating multi-stimuli responsive materials. For example, a novel V-shaped molecule and its derivatives demonstrated significant changes in quantum yields and morphology-dependent fluorochromism, influenced by mechanical force or pH changes. Such properties indicate potential for use as security inks, highlighting the application of benzylamine structures in developing smart materials with environmental responsiveness (Xiao-lin Lu & M. Xia, 2016).

Organic Synthesis and Catalysis

In organic synthesis, benzylamine derivatives serve as important intermediates. A procedure for direct carbonylative transformation of benzyl amines under additive-free conditions was developed, showcasing the role of such structures in facilitating complex synthesis processes, including the preparation of drugs like methylphenidate (Yahui Li, Zechao Wang, Xiao‐Feng Wu, 2018).

Corrosion Inhibition

Benzylamine derivatives also demonstrate applications in corrosion inhibition. Studies on the inhibition performance of benzothiazole and benzylamine derivatives on mild steel in acidic environments showed high efficiency, indicating the potential of benzylamine structures in protecting metals against corrosion. The adsorption of these compounds on metal surfaces follows Langmuir's isotherm, suggesting a predominantly chemisorption mechanism for the inhibition process (Zohreh Salarvand et al., 2017).

Material Science and Chemistry

The development of novel, sustainable catalytic methodologies to access benzylamines highlights their prominence in pharmaceutically active compounds. The direct coupling of benzyl alcohols with amines through borrowing hydrogen methodology, facilitated by iron catalysis, underscores the utility of benzylamine derivatives in material science and synthetic chemistry (Tao Yan, B. Feringa, Katalin Barta, 2016).

Mécanisme D'action

Target of Action

Benzyl(3,3-dimethylbutan-2-yl)amine is a complex organic compound. Similar compounds like benzylamine have been found to interact with enzymes such as trypsin-1 and trypsin-2 .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other benzylamine derivatives .

Propriétés

IUPAC Name |

N-benzyl-3,3-dimethylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-11(13(2,3)4)14-10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVJAMSIPVNJFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(3,3-dimethylbutan-2-yl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B2682918.png)

![5-(4-ethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2682921.png)

![4-(benzylthio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2682928.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)